

Spectroscopic Profile of 2-Bromo-4,5-dimethoxybenzyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-4,5-dimethoxybenzyl
alcohol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-4,5-dimethoxybenzyl alcohol** (CAS No. 54370-00-2), a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by presenting detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-Bromo-4,5-dimethoxybenzyl alcohol**. It is important to note that while extensive searches have been conducted, publicly available, detailed experimental spectra for this specific compound are limited. The data presented here is a composite of information from various sources and typical values expected for similar chemical structures.

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.2	s	1H	Ar-H
~6.9	s	1H	Ar-H
~4.6	s	2H	-CH ₂ -
~3.9	s	3H	-OCH ₃
~3.8	s	3H	-OCH ₃
~2.5 (variable)	br s	1H	-OH

Predicted data based on structure and typical chemical shifts for analogous compounds.

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~149	Ar-C-O
~148	Ar-C-O
~132	Ar-C-Br
~120	Ar-CH
~115	Ar-CH
~114	Ar-C-CH ₂
~64	-CH ₂ -OH
~56	-OCH ₃
~56	-OCH ₃

Predicted data based on structure and typical chemical shifts for analogous compounds.

Table 3: IR Absorption Data

A supplier of **2-Bromo-4,5-dimethoxybenzyl alcohol** has confirmed that its infrared spectrum is authentic to the structure, though specific peak data is not provided[1]. Based on the functional groups present, the following characteristic absorption bands are expected:

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3500-3200 (broad)	O-H	Stretching
3100-3000	Ar C-H	Stretching
2950-2850	Aliphatic C-H	Stretching
1600-1450	C=C	Aromatic Ring Stretching
1250-1000	C-O	Stretching
~600	C-Br	Stretching

Table 4: Mass Spectrometry Data

Specific mass spectral data for **2-Bromo-4,5-dimethoxybenzyl alcohol** is not readily available in the public domain. However, based on its molecular weight (247.09 g/mol) and structure, the following observations can be anticipated in an electron ionization (EI) mass spectrum:

m/z	Interpretation
246/248	Molecular ion peak (M ⁺) and its bromine isotope (M+2)
229/231	Loss of -OH
217/219	Loss of -CH ₂ OH
167	Loss of Br
139	Further fragmentation

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring NMR, IR, and MS data, which can be adapted for the analysis of **2-Bromo-4,5-dimethoxybenzyl alcohol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** A small amount of **2-Bromo-4,5-dimethoxybenzyl alcohol** is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Data Acquisition:** The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - ^1H NMR: The spectrum is acquired to determine the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.
 - ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum is obtained to identify the number of unique carbon atoms and their chemical environments.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

- **Sample Preparation:** A small amount of finely ground **2-Bromo-4,5-dimethoxybenzyl alcohol** is intimately mixed with dry potassium bromide (KBr) powder in a mortar and pestle.
- **Pellet Formation:** The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded over the mid-infrared range (typically $4000\text{--}400\text{ cm}^{-1}$). A

background spectrum of a blank KBr pellet is also recorded and subtracted from the sample spectrum.

- **Data Analysis:** The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber (cm^{-1}), revealing the characteristic vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

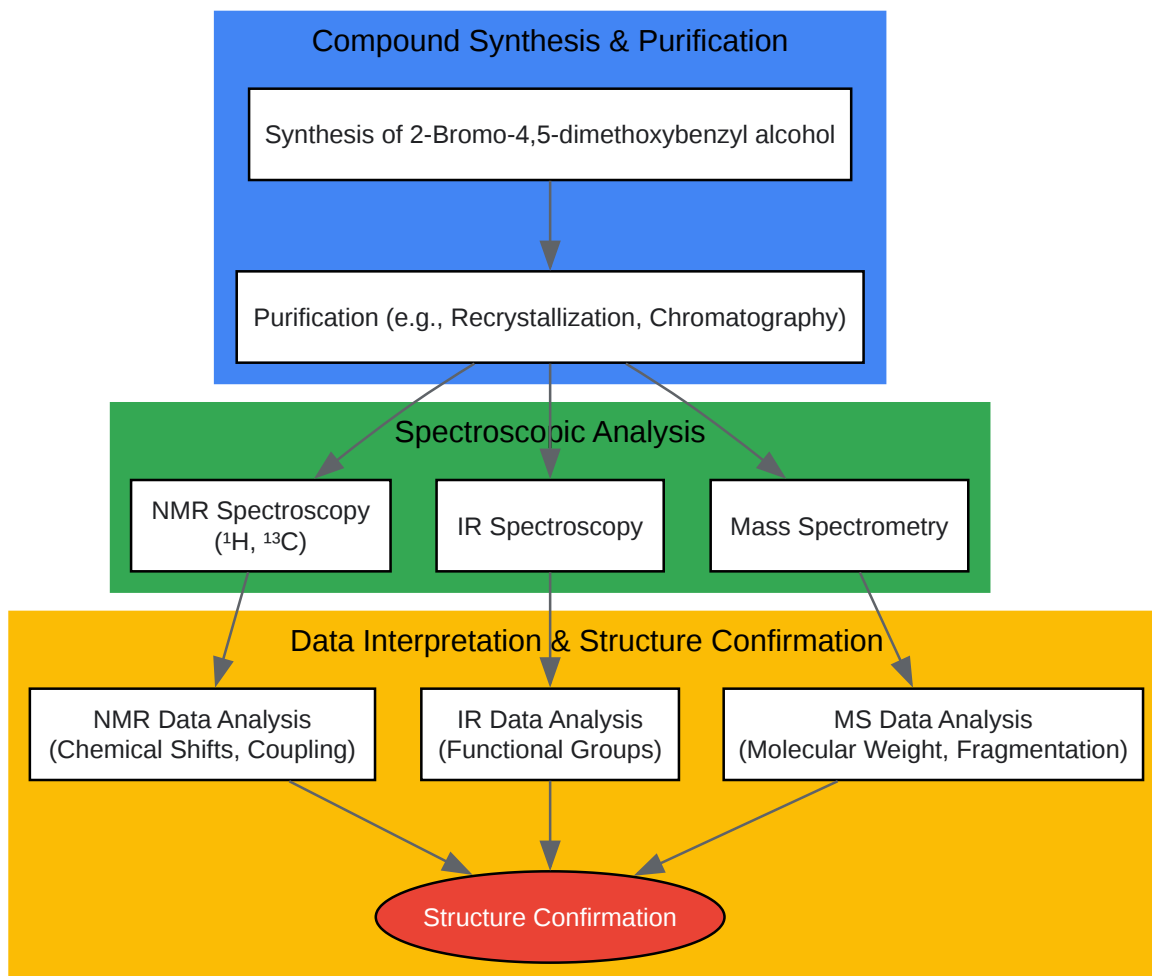
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Direct Infusion):

- **Sample Preparation:** A dilute solution of **2-Bromo-4,5-dimethoxybenzyl alcohol** is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Data Acquisition:** The solution is introduced directly into the ion source of the mass spectrometer (e.g., using an electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI source). The instrument is set to scan a relevant mass-to-charge (m/z) range.
- **Data Analysis:** The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like **2-Bromo-4,5-dimethoxybenzyl alcohol**.



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Caption: General workflow for spectroscopic characterization.

This guide provides a foundational understanding of the spectroscopic properties of **2-Bromo-4,5-dimethoxybenzyl alcohol**. For definitive structural elucidation and quality control, it is recommended to acquire experimental data on a purified sample and compare it with reference data or predicted spectra.

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References

- 1. 2,4-Dimethoxybenzyl alcohol(7314-44-5) ¹H NMR [m.chemicalbook.com]
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